molecular formula C12H12N4O B12691082 2-Pyrimidinecarboxylic acid, 2-(phenylmethyl)hydrazide CAS No. 195307-60-9

2-Pyrimidinecarboxylic acid, 2-(phenylmethyl)hydrazide

Katalognummer: B12691082
CAS-Nummer: 195307-60-9
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: SBRZYSSCXNKQFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrimidinecarboxylic acid, 2-(phenylmethyl)hydrazide is a chemical compound with a unique structure that combines a pyrimidine ring with a phenylmethyl hydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinecarboxylic acid, 2-(phenylmethyl)hydrazide typically involves the reaction of pyrimidine-2-carboxylic acid with phenylmethyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrimidinecarboxylic acid, 2-(phenylmethyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazide derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

2-Pyrimidinecarboxylic acid, 2-(phenylmethyl)hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Pyrimidinecarboxylic acid, 2-(phenylmethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Pyridinecarboxylic acid: Similar in structure but lacks the phenylmethyl hydrazide group.

    2-Phenylpyrimidine-5-carboxylic acid: Contains a phenyl group but differs in the position of the carboxylic acid group.

Uniqueness

2-Pyrimidinecarboxylic acid, 2-(phenylmethyl)hydrazide is unique due to the presence of both the pyrimidine ring and the phenylmethyl hydrazide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

195307-60-9

Molekularformel

C12H12N4O

Molekulargewicht

228.25 g/mol

IUPAC-Name

N'-benzylpyrimidine-2-carbohydrazide

InChI

InChI=1S/C12H12N4O/c17-12(11-13-7-4-8-14-11)16-15-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17)

InChI-Schlüssel

SBRZYSSCXNKQFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNNC(=O)C2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.